molecular formula C8H9F B1295157 3-Fluoro-o-xylene CAS No. 443-82-3

3-Fluoro-o-xylene

Cat. No.: B1295157
CAS No.: 443-82-3
M. Wt: 124.15 g/mol
InChI Key: AWLDSXJCQWTJPC-UHFFFAOYSA-N
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Description

3-Fluoro-o-xylene, also known as 3-Fluoro-1,2-dimethylbenzene, is an organic compound with the chemical formula C8H9FO. It is characterized by the presence of a fluorine atom and two methyl groups attached to a benzene ring. This compound is a colorless liquid under standard conditions and is known for its applications in various chemical processes, including the production of pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-o-xylene can be synthesized through several methods. One common approach involves the fluorination of o-xylene. This process typically requires the use of a fluorinating agent such as hydrogen fluoride or a fluorine gas in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the selective introduction of the fluorine atom at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound by optimizing parameters such as temperature, flow rate, and reactant concentrations. Continuous-flow reactors provide better control over reaction conditions, leading to higher yields and reduced impurities .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-o-xylene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alkane derivatives.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used. The reactions are typically carried out in the presence of a Lewis acid catalyst like aluminum chloride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are employed.

Major Products Formed:

Scientific Research Applications

3-Fluoro-o-xylene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-o-xylene involves its interaction with molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. In biological systems, fluorinated compounds often exhibit altered metabolic pathways, leading to changes in their pharmacokinetics and pharmacodynamics. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

    2-Fluoro-o-xylene: This compound has the fluorine atom positioned at the 2-position on the benzene ring, leading to different chemical and physical properties.

    4-Fluoro-o-xylene: The fluorine atom is located at the 4-position, resulting in variations in reactivity and applications.

    3-Chloro-o-xylene: This compound has a chlorine atom instead of fluorine, which affects its chemical behavior and uses.

Uniqueness of 3-Fluoro-o-xylene: this compound is unique due to the specific positioning of the fluorine atom at the 3-position on the benzene ring. This positioning influences its reactivity and interactions with other molecules, making it valuable for specific synthetic and industrial applications. The presence of the fluorine atom also imparts unique properties such as increased stability and altered electronic characteristics compared to non-fluorinated analogs .

Properties

IUPAC Name

1-fluoro-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9F/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLDSXJCQWTJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196110
Record name o-Xylene, 3-fluoro-
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Molecular Weight

124.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

443-82-3
Record name 3-Fluoro-o-xylene
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Record name o-Xylene, 3-fluoro-
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Record name 3-Fluoro-o-xylene
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Record name o-Xylene, 3-fluoro-
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Record name 3-fluoro-o-xylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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